![molecular formula C19H16ClFN2O B3930045 11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930045.png)
11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C19H16ClFN2O and its molecular weight is 342.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.0935190 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine class of compounds. This class has garnered attention due to its diverse biological activities, including neuropharmacological effects and potential therapeutic applications in various diseases.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClF N₂O
- Molecular Weight : 320.8 g/mol
- CAS Number : 1326916-00-0
The presence of the 2-chloro-6-fluorophenyl moiety is significant as it may influence the biological activity through interactions with biological targets.
Antidepressant and Anxiolytic Effects
Research suggests that derivatives of dibenzo[1,4]diazepines exhibit antidepressant and anxiolytic properties. A study on related compounds has shown that they can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial for their potential use in treating anxiety and depression disorders .
Neuroprotective Properties
Studies indicate that compounds similar to This compound may possess neuroprotective properties. For instance, some derivatives have been reported to protect neuronal cells from oxidative stress-induced damage. This effect is attributed to their ability to inhibit apoptosis pathways and enhance cellular survival mechanisms .
Case Study 1: Neuroprotective Efficacy
A recent study evaluated the neuroprotective effects of a closely related compound in a model of H₂O₂-induced neurotoxicity. The results demonstrated significant protection against cell death, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Antidepressant Activity
Another investigation focused on the antidepressant-like effects of a structurally similar compound in animal models. The findings revealed that administration resulted in decreased immobility time in forced swim tests, indicating enhanced mood-lifting properties comparable to established antidepressants like fluoxetine .
Research Findings Summary
Properties
IUPAC Name |
6-(2-chloro-6-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O/c20-11-5-3-6-12(21)17(11)19-18-15(9-4-10-16(18)24)22-13-7-1-2-8-14(13)23-19/h1-3,5-8,19,22-23H,4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDRTXTYRZCSDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC=C4Cl)F)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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